6beta-Hydroxylevonorgestrel
Overview
Description
6Beta-Hydroxylevonorgestrel is a pharmaceutical reference standard categorized as an impurity . It is also known as Levonorgestrel Impurity H . The molecular formula is C21 H28 O3 and the molecular weight is 328.45 .
Molecular Structure Analysis
The molecular structure of 6beta-Hydroxylevonorgestrel consists of 21 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms . The exact spatial configuration of these atoms, which is crucial for its biological activity, is not specified in the sources I found.Physical And Chemical Properties Analysis
6Beta-Hydroxylevonorgestrel appears as a white solid . Other physical and chemical properties such as melting point, pH, vapor pressure, vapor density, evaporation rate, viscosity, boiling point, and decomposition temperature are not specified in the sources I found .Scientific Research Applications
Contraception
- Scientific Field : Obstetrics and Gynaecology
- Application Summary : Levonorgestrel (LNG) 6-capsule subdermal implants represented the first effective system approved for reversible contraception . These progestin-only contraceptive implants provide long-acting, highly effective reversible contraception .
- Methods of Application : The LNG 6-capsule subdermal implants are inserted under the skin by trained skilled clinicians .
- Results or Outcomes : The LNG 6-capsule subdermal implants have been widely employed in clinical practice as a highly effective and safe contraceptive method . Abnormal menstrual bleeding is a common side effect, representing the main reason for its premature discontinuation .
Emergency Contraception
- Scientific Field : Pharmacology
- Methods of Application : Oral levonorgestrel is most commonly administered as a 0.75 mg tablet within 72 hours postcoital, while the second tablet, which also contains 0.75 mg of levonorgestrel, is administered 12 hours after the first dose .
- Results or Outcomes : Most of the adverse reactions were common and not serious. Uncommon adverse reactions identified included anorexia, ectopic pregnancy, exanthema, chloasma, miscarriage, and weight gain .
properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPEOWAWHAHEP-JUYLZWBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxylevonorgestrel | |
CAS RN |
55555-97-0 | |
Record name | 6beta-Hydroxylevonorgestrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055555970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6.BETA.-HYDROXYLEVONORGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y643AOR6HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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